![molecular formula C13H20OS B4942212 5-(2,3-dimethylphenoxy)-1-pentanethiol](/img/structure/B4942212.png)
5-(2,3-dimethylphenoxy)-1-pentanethiol
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Overview
Description
5-(2,3-dimethylphenoxy)-1-pentanethiol, also known as DMTS, is a thiol compound that has gained significant attention in scientific research due to its unique properties. It is used in various fields, including chemistry, biochemistry, and pharmacology.
Mechanism of Action
5-(2,3-dimethylphenoxy)-1-pentanethiol acts as a reducing agent by donating electrons to other molecules. It can also scavenge free radicals, preventing oxidative damage to cells and tissues. In biochemistry, 5-(2,3-dimethylphenoxy)-1-pentanethiol can bind to metal ions and modulate the activity of enzymes and proteins. In pharmacology, 5-(2,3-dimethylphenoxy)-1-pentanethiol has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
5-(2,3-dimethylphenoxy)-1-pentanethiol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(2,3-dimethylphenoxy)-1-pentanethiol can protect cells from oxidative damage and reduce inflammation. In vivo studies have shown that 5-(2,3-dimethylphenoxy)-1-pentanethiol can improve cardiac function and reduce oxidative stress in animal models of heart disease. 5-(2,3-dimethylphenoxy)-1-pentanethiol has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
5-(2,3-dimethylphenoxy)-1-pentanethiol has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 5-(2,3-dimethylphenoxy)-1-pentanethiol has some limitations. It has a strong odor, which can be unpleasant to work with. It is also a reducing agent, which can interfere with some assays and experiments.
Future Directions
There are several future directions for 5-(2,3-dimethylphenoxy)-1-pentanethiol research. In biochemistry, 5-(2,3-dimethylphenoxy)-1-pentanethiol can be used to study the redox state of cells and tissues in various disease states. In pharmacology, 5-(2,3-dimethylphenoxy)-1-pentanethiol can be further studied as a potential therapeutic agent for various diseases, including heart disease and Alzheimer's disease. 5-(2,3-dimethylphenoxy)-1-pentanethiol can also be used as a probe to study the mechanism of action of enzymes and proteins. Further research is needed to fully understand the potential of 5-(2,3-dimethylphenoxy)-1-pentanethiol in various fields.
In conclusion, 5-(2,3-dimethylphenoxy)-1-pentanethiol is a thiol compound that has gained significant attention in scientific research due to its unique properties. It is used in various fields, including chemistry, biochemistry, and pharmacology. 5-(2,3-dimethylphenoxy)-1-pentanethiol has several advantages for lab experiments, but also has some limitations. There are several future directions for 5-(2,3-dimethylphenoxy)-1-pentanethiol research, including its potential as a therapeutic agent for various diseases.
Synthesis Methods
5-(2,3-dimethylphenoxy)-1-pentanethiol is synthesized by reacting 2,3-dimethylphenol with 1-chloropentane in the presence of sodium hydride. The resulting product is then treated with hydrogen sulfide gas to yield 5-(2,3-dimethylphenoxy)-1-pentanethiol. This synthesis method has been optimized to yield high purity 5-(2,3-dimethylphenoxy)-1-pentanethiol with excellent yields.
Scientific Research Applications
5-(2,3-dimethylphenoxy)-1-pentanethiol has been widely used in scientific research due to its unique properties. It is used as a reducing agent in chemical reactions and as a ligand in coordination chemistry. In biochemistry, 5-(2,3-dimethylphenoxy)-1-pentanethiol is used to study the mechanism of action of enzymes and proteins. It is also used as a probe to study the redox state of cells and tissues. In pharmacology, 5-(2,3-dimethylphenoxy)-1-pentanethiol has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
properties
IUPAC Name |
5-(2,3-dimethylphenoxy)pentane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-11-7-6-8-13(12(11)2)14-9-4-3-5-10-15/h6-8,15H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBQXIMCHGYTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCCS)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethylphenoxy)pentane-1-thiol |
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